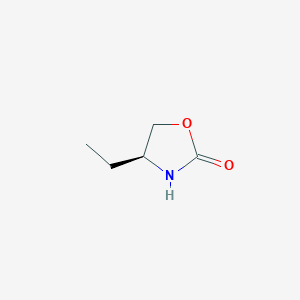

(S)-4-ethyloxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-ethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHQYASHOICRND-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-4-Ethyloxazolidin-2-one: A Technical Guide for Drug Development Professionals

(An In-depth Guide to the Core Properties, Structure, and Application of a Key Chiral Auxiliary)

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries have emerged as indispensable tools for achieving high levels of stereoselectivity. Among these, the Evans-type oxazolidinones have established a legacy of reliability and predictability. This guide provides a detailed technical overview of a prominent member of this class, (S)-4-ethyloxazolidin-2-one, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, structural characteristics, and, most importantly, its application in asymmetric synthesis, supported by field-proven insights and established protocols.

Core Properties and Structure

(S)-4-ethyloxazolidin-2-one is a chiral heterocyclic compound widely employed as a chiral auxiliary. Its structure features a five-membered oxazolidinone ring with an ethyl group at the stereogenic center (C4), conferring its chirality and steric directing capabilities.

Physicochemical Properties

While specific experimental data for the pure (S)-enantiomer can be elusive, the properties of the racemic mixture and closely related analogs provide a strong predictive framework.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| CAS Number | 16112-60-0 (for the racemic compound) | [1] |

| Appearance | Expected to be a low-melting solid or oil | |

| Melting Point | ca. 15 °C | [2] |

| Boiling Point | 87 - 90 °C (at 1 hPa) | [2] |

| Solubility | Generally soluble in a wide range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Structural Elucidation and Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the oxazolidinone ring. The diastereotopic protons of the CH₂ group in the ring will likely appear as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals, including a characteristic peak for the carbonyl carbon (C2) in the range of 158-160 ppm.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1750-1780 cm⁻¹. Another key feature is the N-H stretching vibration around 3200-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 115, with fragmentation patterns corresponding to the loss of the ethyl group and other characteristic fragments of the oxazolidinone ring.

Synthesis of (S)-4-Ethyloxazolidin-2-one

The synthesis of Evans-type oxazolidinones generally begins with the corresponding chiral amino alcohol. For (S)-4-ethyloxazolidin-2-one, the precursor is (S)-2-amino-1-butanol. The cyclization to form the oxazolidinone ring is typically achieved by reaction with a phosgene equivalent, such as diethyl carbonate or triphosgene.

General Synthetic Workflow

Caption: General workflow for the synthesis of (S)-4-ethyloxazolidin-2-one.

Step-by-Step Synthetic Protocol (General)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (S)-2-amino-1-butanol and a suitable solvent (e.g., toluene).

-

Addition of Reagents: Add diethyl carbonate and a catalytic amount of a strong base (e.g., sodium methoxide).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or GC.

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure (S)-4-ethyloxazolidin-2-one.

Application in Asymmetric Synthesis: The Evans' Auxiliary

The primary and most significant application of (S)-4-ethyloxazolidin-2-one is its role as a chiral auxiliary in asymmetric synthesis. It provides a robust and predictable method for the asymmetric alkylation of carboxylic acid derivatives.

The Principle of Asymmetric Alkylation

The process involves the temporary attachment of the chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is formed, the auxiliary is cleaved and can often be recovered.

Caption: Workflow of asymmetric alkylation using (S)-4-ethyloxazolidin-2-one.

Mechanistic Rationale for Stereoselectivity

-

N-Acylation: The oxazolidinone is first acylated with a prochiral carboxylic acid derivative to form an N-acyl oxazolidinone.

-

Enolate Formation: Deprotonation of the α-proton of the acyl group with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), selectively forms a rigid, chelated (Z)-enolate.

-

Diastereoselective Alkylation: The crucial step for stereocontrol lies in the conformation of this enolate. The ethyl group at the C4 position of the oxazolidinone sterically shields one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is directed to approach from the less hindered opposite face. This facial bias results in a highly diastereoselective alkylation, leading to the formation of one diastereomer in significant excess.

-

Auxiliary Cleavage: The newly formed chiral center is now part of the acyl group. The chiral auxiliary can be cleaved under mild conditions, for instance, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired enantiomerically enriched carboxylic acid. The (S)-4-ethyloxazolidin-2-one auxiliary can then be recovered and reused.

This reliable methodology has been instrumental in the synthesis of numerous complex molecules, including natural products and active pharmaceutical ingredients.

Safety and Handling

As a laboratory chemical, (S)-4-ethyloxazolidin-2-one should be handled with appropriate care. While a specific safety data sheet for this compound is not universally available, data from structurally similar compounds provide guidance.

-

General Hazards: Similar oxazolidinones are classified as harmful if swallowed.[3][4][5] Prolonged or repeated exposure may cause organ damage.[4][5]

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents.[4]

Conclusion

(S)-4-ethyloxazolidin-2-one stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its straightforward application, coupled with the high degree of stereocontrol it imparts, has made it a valuable tool for chemists in the pharmaceutical industry and academia. A thorough understanding of its properties, synthesis, and the mechanistic underpinnings of its stereodirecting ability is crucial for its effective implementation in the synthesis of chiral molecules. As drug development continues to demand ever more complex and stereochemically pure compounds, the role of reliable chiral auxiliaries like (S)-4-ethyloxazolidin-2-one will undoubtedly remain significant.

References

-

PubChem. (S)-4-Methyloxazolidin-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Ethyl-2-oxazolidinone. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Ethyloxazolidine. National Center for Biotechnology Information. [Link]

-

Lee, K., & Kim, H. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2975. [Link]

-

PubChem. (4S)-3-Ethenyl-4-(2-hydroxyethyl)-2-oxazolidinone. National Center for Biotechnology Information. [Link]

-

Casado-Bellver, F. J., et al. (2000). Asymmetric synthesis of cis-4,5-disubstituted oxazolidin-2-ones via chiral a-amino epoxides derived from L-Serine. Molbank, M159. [Link]

-

Wikipedia. 2-Oxazolidinone. [Link]

-

PubChem. 2-Oxazolidinone. National Center for Biotechnology Information. [Link]

- Google Patents. (2021). Preparation method of (S)-4-phenyl-2-oxazolidinone. CN112500361A.

-

Organic Chemistry Portal. Synthesis of oxazolidinones. [Link]

-

Polavarapu, P. L., et al. (2007). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Tetrahedron: Asymmetry, 18(12), 1442-1447. [Link]

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4,4-dimethyloxazolidine. [Link]

-

Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

Sources

- 1. 4-Ethyl-2-oxazolidinone | C5H9NO2 | CID 97769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. (S)-4-Methyloxazolidin-2-one | C4H7NO2 | CID 8063308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemos.de [chemos.de]

- 7. (S)-(−)-4-Isopropyl-2-oxazolidinon 99% | Sigma-Aldrich [sigmaaldrich.com]

The Ascendance of a Stereochemical Workhorse: A Technical Guide to (S)-4-ethyloxazolidin-2-one

Abstract

In the landscape of modern asymmetric synthesis, the ability to dictate the three-dimensional arrangement of atoms with precision is paramount. Chiral auxiliaries have emerged as a robust and reliable strategy for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. Among these, the oxazolidinone class of auxiliaries, pioneered by David A. Evans, has proven to be exceptionally versatile and effective. This in-depth technical guide focuses on a key member of this family, (S)-4-ethyloxazolidin-2-one, tracing its conceptual origins, detailing its mechanism of stereocontrol, and providing field-proven protocols for its application in asymmetric synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the construction of enantiomerically enriched molecules.

Introduction: The Challenge of Asymmetric Synthesis and the Rise of Chiral Auxiliaries

The biological activity of a chiral molecule is often intrinsically linked to its absolute stereochemistry. Consequently, the synthesis of single-enantiomer pharmaceuticals and agrochemicals is a critical endeavor.[1] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is removed and can, in principle, be recovered. This strategy has become a cornerstone of asymmetric synthesis due to its reliability and predictability.[2]

The pioneering work of David A. Evans in the early 1980s introduced the N-acyloxazolidinone framework as a powerful platform for asymmetric synthesis.[3] These auxiliaries, derived from readily available amino acids, provide a scaffold that effectively shields one face of a reactive enolate, leading to highly diastereoselective reactions.[1] (S)-4-ethyloxazolidin-2-one, a prominent member of this class, offers a balance of steric influence and accessibility that has made it a valuable tool in the synthetic chemist's arsenal.

Historical Context and Development

The development of oxazolidinone-based chiral auxiliaries was a landmark achievement in the field of asymmetric synthesis. Professor David A. Evans and his research group at Harvard University published a series of seminal papers in the early 1980s that established these compounds as highly effective chiral directing groups. While much of the initial work highlighted auxiliaries derived from valine ((S)-4-isopropyloxazolidin-2-one) and phenylalanine ((S)-4-benzyloxazolidin-2-one), the underlying principles of stereocontrol are broadly applicable to other 4-substituted analogs, including (S)-4-ethyloxazolidin-2-one.[4]

The core innovation of the Evans' auxiliaries lies in their ability to form conformationally rigid, chelated enolates. The substituent at the C4 position of the oxazolidinone ring plays a crucial role in dictating the stereochemical outcome of reactions by creating a sterically hindered environment that directs the approach of an incoming electrophile to the opposite face of the enolate.[1]

Mechanism of Stereocontrol: A Tale of Steric Hindrance

The remarkable stereodirecting ability of (S)-4-ethyloxazolidin-2-one is rooted in the predictable formation of a (Z)-enolate and the subsequent sterically biased approach of an electrophile. This process can be broken down into two key stages:

3.1. Formation of the (Z)-Enolate:

Upon deprotonation of the N-acyl derivative of (S)-4-ethyloxazolidin-2-one with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), a chelated (Z)-enolate is formed.[5] The lithium or sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid six-membered ring-like transition state. The ethyl group at the C4 position of the auxiliary sterically disfavors the formation of the (E)-enolate.

3.2. Diastereoface-Selective Electrophilic Attack:

The C4-ethyl group effectively blocks the si-face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered re-face, leading to the formation of a new stereocenter with a predictable absolute configuration.[5]

Figure 1: Mechanism of Stereocontrol in Asymmetric Alkylation.

Applications in Asymmetric Synthesis

(S)-4-ethyloxazolidin-2-one is a versatile chiral auxiliary applicable to a range of stereoselective transformations, most notably asymmetric alkylations and aldol reactions.

4.1. Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyl-(S)-4-ethyloxazolidin-2-ones is a powerful method for the synthesis of α-chiral carboxylic acid derivatives.[2] High diastereoselectivities are typically achieved with a variety of electrophiles, including primary alkyl halides and triflates.

| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | N-(2-phenylpropanoyl)-(S)-4-ethyloxazolidin-2-one | >95:5 |

| 2 | Iodomethane | N-propanoyl-(S)-4-ethyloxazolidin-2-one | >95:5 |

| 3 | Allyl bromide | N-(pent-4-enoyl)-(S)-4-ethyloxazolidin-2-one | >95:5 |

| Table 1: Representative Diastereoselective Alkylations using (S)-4-ethyloxazolidin-2-one. |

4.2. Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a highly reliable method for the synthesis of syn-β-hydroxy-α-methyl carbonyl compounds.[6] The boron enolate of an N-propionyl-(S)-4-ethyloxazolidin-2-one reacts with an aldehyde via a Zimmerman-Traxler transition state to afford the syn-aldol adduct with excellent diastereoselectivity.[5]

Figure 2: Asymmetric Aldol Reaction Workflow.

Experimental Protocols

The following protocols are provided as a guide for the application of (S)-4-ethyloxazolidin-2-one in asymmetric synthesis.

5.1. Protocol 1: N-Acylation of (S)-4-ethyloxazolidin-2-one

This protocol describes the acylation of the chiral auxiliary with an acid chloride.

Materials:

-

(S)-4-ethyloxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acid chloride (e.g., propionyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-4-ethyloxazolidin-2-one (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 equiv) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.

-

Add the acid chloride (1.1 equiv) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

5.2. Protocol 2: Diastereoselective Alkylation

This protocol outlines the alkylation of the N-acylated auxiliary.

Materials:

-

N-Acyl-(S)-4-ethyloxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Alkylating agent (e.g., benzyl bromide)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-acyl-(S)-4-ethyloxazolidin-2-one (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add LDA (1.1 equiv) dropwise. Stir the solution at -78 °C for 30 minutes to form the lithium enolate.

-

Add the alkylating agent (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography.

5.3. Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the N-acyl group to yield the chiral carboxylic acid.

Materials:

-

N-Alkylated-(S)-4-ethyloxazolidin-2-one

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the N-alkylated auxiliary (1.0 equiv) in a mixture of THF and water (3:1) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% H₂O₂ (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (2.0 equiv).

-

Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2-4 hours.

-

Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution at 0 °C.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with CH₂Cl₂ (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Critical Evaluation: Advantages and Limitations

(S)-4-ethyloxazolidin-2-one, like other Evans' auxiliaries, offers several key advantages:

-

High Diastereoselectivity: Consistently provides high levels of stereocontrol in a variety of reactions.[2]

-

Reliability and Predictability: The stereochemical outcome is predictable based on the well-understood mechanism.

-

Cleavage to Various Functional Groups: The auxiliary can be cleaved to yield carboxylic acids, alcohols, aldehydes, and esters.

-

Auxiliary Recovery: The chiral auxiliary can often be recovered and reused, improving the overall efficiency of the process.

However, there are also some limitations to consider:

-

Stoichiometric Use: The auxiliary is used in stoichiometric amounts, which can be a drawback in terms of atom economy, especially for large-scale synthesis.

-

Multiple Steps: The attachment and removal of the auxiliary adds steps to the overall synthetic sequence.

-

Cost: While commercially available, the cost of the auxiliary can be a factor in large-scale applications.

Conclusion

(S)-4-ethyloxazolidin-2-one stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its development, rooted in the foundational work of David A. Evans, has provided chemists with a reliable and effective tool for the construction of complex chiral molecules. By understanding the principles of its stereodirecting influence and mastering the associated experimental protocols, researchers can confidently employ this auxiliary to achieve their synthetic goals. As the demand for enantiomerically pure compounds continues to grow, the legacy and practical utility of (S)-4-ethyloxazolidin-2-one and the broader class of Evans' auxiliaries are certain to endure.

References

- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.

- Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–876.

- Evans, D. A.; Nelson, J. V.; Taber, T. R.

- Evans, D. A.; et al. Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.

- Anaya de Parrodi, C.; et al. Highly diastereoselective alkylation, acylation and aldol condensation of cis- and trans-(N-acyloyl)hexahydrobenzoxazolidin-2-ones. Tetrahedron: Asymmetry. 2001.

- Feng, X.; et al. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed. 2005.

- Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448.

- Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. OUCI. n.d..

- Casado-Bellver, F. J.; et al.

- Chiral auxiliary. Wikipedia. n.d..

- de Alaniz, J. R.; et al. Easy Access to Evans’ Oxazolidinones.

- Evans' original oxazolidinone auxiliary‐based asymmetric methodology.

- Diastereoselective alkylation and methods for chiral auxiliary removal.

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. n.d..

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Highly diastereoselective alkylation, acylation and aldol condensation of cis- and trans-(N-acyloyl)hexahydrobenzoxazolidin-2-ones / Tetrahedron: Asymmetry, 2001 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Stereochemical Control Using (S)-4-Ethyloxazolidin-2-one

Abstract: The precise control of stereochemistry is a foundational pillar of modern drug development and natural product synthesis. Among the most reliable and widely adopted methods for achieving this is the use of chiral auxiliaries. This in-depth guide provides a detailed mechanistic examination of the (S)-4-ethyloxazolidin-2-one, a prominent member of the Evans family of chiral auxiliaries. We will dissect the core principles of its stereodirecting power, from the initial acylation and chelation-controlled enolate formation to the highly diastereoselective electrophilic attack and subsequent auxiliary cleavage. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the construction of enantiomerically pure molecules.

The Principle of Chiral Auxiliaries: An Overview

Asymmetric synthesis aims to selectively create a single enantiomer of a chiral molecule, a critical task given that enantiomers often exhibit profoundly different biological activities.[1] One of the most robust strategies to achieve this is substrate control, where a chiral fragment, or "auxiliary," is temporarily attached to an achiral substrate.[2][3] This auxiliary imparts its stereochemical information onto the molecule, directing subsequent reactions to occur with high diastereoselectivity.[4] Once the new stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[2]

Evans Oxazolidinones: A Cornerstone of Stereocontrol

Developed and popularized by David A. Evans, chiral oxazolidinones have become indispensable tools in asymmetric synthesis.[2][5] These auxiliaries are typically derived from readily available and inexpensive chiral amino alcohols.[6] Their power lies in their ability to form rigid, chelated enolates that present a sterically defined environment, forcing electrophiles to attack from a single, predictable trajectory. The (S)-4-ethyloxazolidin-2-one, derived from (S)-2-aminobutanol, is a classic example valued for its high efficacy in asymmetric alkylations, aldol reactions, and conjugate additions.[7][8]

The Core Mechanism: A Step-by-Step Analysis

The stereochemical control exerted by (S)-4-ethyloxazolidin-2-one is not a single event but a logical sequence of three key steps: N-acylation, enolate formation, and diastereoselective alkylation.

Step 1: N-Acylation - Attaching the Stereodirecting Group

The first step involves covalently bonding the chiral auxiliary to a prochiral carboxylic acid derivative, creating an N-acyl oxazolidinone (an imide). This is a critical step that prepares the substrate for stereoselective enolization. A common and effective method involves deprotonating the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an acyl chloride.[9] Milder, operationally simpler methods using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) with an acid anhydride are also widely employed.[9][10]

Step 2: Chelation-Controlled Enolate Formation - The Origin of Rigidity

This step is the heart of the stereocontrol mechanism. The N-acyl oxazolidinone is treated with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at cryogenic temperatures (typically -78 °C).[2][10][11] This selectively removes the most acidic proton on the α-carbon of the acyl group, generating a sodium or lithium enolate.

The key to the high fidelity of this system is the formation of a rigid, planar, five-membered chelate ring. The metal cation (Na⁺ or Li⁺) simultaneously coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[10][11] This chelation locks the conformation of the N-acyl group, forcing it into a specific orientation relative to the auxiliary and generating the thermodynamically stable (Z)-enolate.[2][11]

Step 3: Diastereoface Selection in Electrophilic Attack

The rigid, chelated (Z)-enolate presents two distinct faces to an incoming electrophile: the Si face and the Re face. The substituent at the C4 position of the oxazolidinone ring—in this case, the ethyl group—now serves as a powerful steric shield. It effectively blocks one face of the enolate, leaving the other exposed.

For the (S)-4-ethyloxazolidin-one auxiliary, the ethyl group projects outward, sterically encumbering the top (Si) face of the enolate. Consequently, an electrophile (E⁺) can only approach from the less hindered bottom (Re) face.[6][11] This facial bias forces the formation of a new C-C bond on a specific side of the molecule, leading to the creation of a new stereocenter with a predictable absolute configuration. The resulting diastereoselectivity is often exceptionally high, with diastereomeric ratios frequently exceeding 98:2.[10][11]

Visualizing the Transition State Model

The mechanism of stereoselection is best understood visually. The following diagram illustrates the formation of the chelated enolate and the subsequent sterically directed attack by an electrophile.

Sources

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.williams.edu [chemistry.williams.edu]

A Guide to the Spectroscopic Characterization of (S)-4-ethyloxazolidin-2-one: A Chiral Auxiliary

Introduction

(S)-4-ethyloxazolidin-2-one is a member of the Evans chiral auxiliaries, a class of compounds indispensable in modern asymmetric synthesis. These auxiliaries function by being temporarily incorporated into a substrate, directing a stereoselective reaction, and then being cleaved to yield a product with high enantiomeric purity. The predictable stereochemical control they offer has made them foundational tools in the synthesis of complex molecules, particularly in pharmaceutical and natural product development.

Given its critical role, unequivocal confirmation of the structure, purity, and stereochemical integrity of (S)-4-ethyloxazolidin-2-one is paramount. Spectroscopic analysis provides the definitive fingerprint for this confirmation. This technical guide offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this key chiral auxiliary. The narrative is structured not as a rigid report, but as a practical guide for the research scientist, emphasizing the causal logic behind spectral features and the design of robust analytical protocols. While a comprehensive, publicly available dataset for this specific molecule is not consolidated, this guide synthesizes predicted data based on fundamental principles and comparative analysis with well-documented structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For (S)-4-ethyloxazolidin-2-one, both ¹H and ¹³C NMR are essential for structural verification.

Rationale for Experimental Choices

The choice of solvent and reference standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because it is chemically inert, volatile, and produces a single, sharp signal that does not overlap with most analyte signals.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-4-ethyloxazolidin-2-one in ~0.6 mL of CDCl₃.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a map of all the proton environments in the molecule. The key is to analyze the chemical shift (δ), the integration (number of protons), and the multiplicity (splitting pattern).

Predicted ¹H NMR Data Summary for (S)-4-ethyloxazolidin-2-one

| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | 0.95 | Triplet (t) | 3H | -CH₂CH₃ | Aliphatic methyl group, split by the adjacent CH₂ group. |

| Hₑ | 1.65 | Multiplet (m) | 2H | -CH₂ CH₃ | Methylene protons adjacent to a chiral center and a methyl group, leading to complex splitting. |

| Hₓ | 3.80 - 3.95 | Multiplet (m) | 1H | CH -N | Methine proton at the chiral center (C4), deshielded by adjacent nitrogen and the ring structure. |

| Hₘ | 4.10 | Doublet of doublets (dd) | 1H | O-CH₂ (trans) | Methylene proton on C5, deshielded by oxygen. Diastereotopic, showing distinct coupling to the cis proton and Hₓ. |

| Hₙ | 4.45 | Doublet of doublets (dd) | 1H | O-CH₂ (cis) | Methylene proton on C5, deshielded by oxygen. Diastereotopic with Hₘ. |

| Hₚ | ~6.0 - 7.0 | Broad Singlet (br s) | 1H | NH | Amide/carbamate proton. Often broad due to quadrupole coupling with nitrogen and chemical exchange. |

¹³C NMR Spectral Interpretation

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, offering a direct count of the carbon environments.

Predicted ¹³C NMR Data Summary for (S)-4-ethyloxazolidin-2-one

| Approx. δ (ppm) | Assignment | Rationale |

| 10.5 | CH₃ | Aliphatic methyl carbon, least deshielded. |

| 27.0 | CH₂ CH₃ | Aliphatic methylene carbon. |

| 58.0 | C H-N (C4) | Methine carbon at the chiral center, shifted downfield by the adjacent nitrogen atom. |

| 69.0 | O-C H₂ (C5) | Methylene carbon adjacent to oxygen, significantly deshielded. |

| 159.0 | C =O (C2) | Carbonyl carbon of the carbamate, highly deshielded due to the double bond to oxygen and attachment to nitrogen. |

NMR Analysis Workflow

Caption: Workflow for NMR analysis of (S)-4-ethyloxazolidin-2-one.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For (S)-4-ethyloxazolidin-2-one, IR is crucial for confirming the presence of the key carbamate moiety.

Rationale for Experimental Choices

The sample can be analyzed as a thin film on a salt (NaCl or KBr) plate or as a KBr pellet. The KBr pellet method is often preferred for solid samples as it typically yields sharp, well-resolved peaks. The key is to ensure the sample is free of water, which has a strong, broad O-H absorption that can obscure the N-H region of the spectrum.

Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet)

-

Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Acquisition: Place the pellet in the spectrometer's sample holder.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Spectral Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific functional groups. The carbonyl stretch is the most prominent feature.

Predicted IR Absorption Data for (S)-4-ethyloxazolidin-2-one

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3280 | Medium, Broad | N-H Stretch | Amide/Carbamate |

| 2970 - 2880 | Medium-Strong | C-H Stretch | Alkane (Ethyl group) |

| ~1750 | Strong, Sharp | C=O Stretch | Carbamate (cyclic) |

| ~1220 | Strong | C-O Stretch | Ester/Carbamate |

Causality Insight: The carbonyl (C=O) stretching frequency in the oxazolidinone ring is higher than that of a typical acyclic amide (~1650 cm⁻¹) but slightly lower than a typical ester (~1760 cm⁻¹). This is due to the electronic effects of being part of a five-membered ring and bonded to both an oxygen and a nitrogen atom, a characteristic feature of the carbamate group.[1][2]

IR Analysis Workflow

Caption: Workflow for IR analysis of (S)-4-ethyloxazolidin-2-one.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation.

Rationale for Experimental Choices

EI is a "hard" ionization technique that imparts significant energy to the molecule, making it ideal for inducing fragmentation. This fragmentation is highly reproducible and acts as a molecular fingerprint, which is invaluable for structural confirmation.[3]

Experimental Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: The sample is vaporized and bombarded with a 70 eV electron beam in the ion source.

-

Acceleration: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.

MS Spectral Interpretation

The spectrum is a plot of relative intensity versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion (M⁺•).

-

Molecular Formula: C₅H₉NO₂

-

Molecular Weight: 115.13 g/mol

-

Expected Molecular Ion (M⁺•): A peak at m/z = 115 .

The fragmentation pattern arises from the cleavage of the weakest bonds in the energetically unstable molecular ion. The most common fragmentation pathway for 4-substituted oxazolidinones involves the loss of the substituent at the C4 position.[3]

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Identity | Rationale for Formation |

| 115 | [C₅H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 86 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the C4 position. This is often the base peak due to the stability of the resulting ion. |

| 70 | [M - C₂H₅ - O]⁺ | Subsequent loss of oxygen from the m/z 86 fragment. |

| 56 | [C₃H₄O]⁺• | Cleavage of the ring, potentially forming an acrolein radical cation. |

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of (S)-4-ethyloxazolidin-2-one.

Integrated Spectroscopic Analysis

While each technique provides valuable information, the true power of spectroscopic analysis lies in the integration of all data.

-

MS confirms the molecular weight is 115 , consistent with the formula C₅H₉NO₂.

-

IR confirms the presence of the key carbamate functional group (~1750 cm⁻¹) and the N-H bond (~3280 cm⁻¹).

-

¹³C NMR confirms the presence of 5 distinct carbon environments , including the characteristic carbonyl at ~159.0 ppm.

-

¹H NMR confirms the presence and connectivity of all 9 protons , including the ethyl group and the protons on the chiral ring, providing the final and most detailed piece of the structural puzzle.

Together, these three spectroscopic techniques provide a complementary and self-validating system for the unequivocal identification and structural confirmation of (S)-4-ethyloxazolidin-2-one, ensuring its quality and suitability for use in high-stakes asymmetric synthesis.

References

-

4-Ethyl-4-methyl-1,3-oxazolidin-2-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

-

Oxazolidin-2-one, 4-hydroxy-4,5,5-trimethyl-3-[3-(4-morpholyl)propyl]- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

2-Oxazolidinone, n-[2-(2-pyridylthio)ethyl]-. NIST Chemistry WebBook. Available at: [Link]

-

(4R)-4-ethyl-1,3-oxazolidin-2-one. PubChem. Available at: [Link]

-

(R)-4-Benzyl-2-oxazolidinone. DrugBank. Available at: [Link]

-

4-Ethyl-2-oxazolidinone. PubChem. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. Available at: [Link]

-

2-Oxazolidinone, 5-ethyl- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Texas. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

Sources

The Researcher's Guide to (S)-4-ethyloxazolidin-2-one: Sourcing, Quality Control, and Application

Introduction: The Strategic Role of (S)-4-ethyloxazolidin-2-one in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity. (S)-4-ethyloxazolidin-2-one, a member of the renowned Evans' oxazolidinone family, serves as a powerful chiral auxiliary for the asymmetric synthesis of complex molecules. Its utility lies in its ability to temporarily impart chirality to a prochiral substrate, directing subsequent bond formations with a high degree of diastereoselectivity. This guide provides an in-depth technical overview of the commercial landscape, quality validation, and practical application of (S)-4-ethyloxazolidin-2-one for researchers, scientists, and process chemists.

Commercial Availability and Supplier Analysis

(S)-4-ethyloxazolidin-2-one (CAS No. 13896-06-5) is a commercially available chiral auxiliary, though its listing is less common than its isopropyl or benzyl analogues. Selection of a suitable supplier is a critical first step that can significantly impact experimental reproducibility and scalability.

Major Commercial Suppliers

Several major chemical suppliers offer (S)-4-ethyloxazolidin-2-one, typically for research and development purposes. Key suppliers include:

-

Sigma-Aldrich (Merck): Often available through their partnership with Fluorochem, Sigma-Aldrich is a primary source for research-grade quantities.[1]

-

BOC Sciences: Lists the compound as a chiral building block, often available from stock for stereoselective synthesis studies.[2]

-

Simson Pharma Limited: Offers the compound, noting that each batch is accompanied by a Certificate of Analysis.[3]

-

Other Sources: Platforms like ChemicalBook list multiple, primarily China-based, suppliers which may be suitable for larger quantities or custom synthesis needs.[4]

From a field perspective, the choice of supplier often balances cost, availability, and, most importantly, documented quality. For initial research, established suppliers like Sigma-Aldrich offer reliability and comprehensive documentation. For scale-up and process development, exploring direct manufacturers or specialized suppliers like BOC Sciences or Simson Pharma may be more cost-effective.

Typical Product Specifications

While a Certificate of Analysis (CoA) is batch-specific, a researcher should expect the following specifications for high-quality (S)-4-ethyloxazolidin-2-one. This data is synthesized from typical supplier listings and analytical data for related oxazolidinones.

| Parameter | Typical Specification | Method of Analysis | Rationale and Importance |

| Chemical Name | (4S)-4-Ethyl-1,3-oxazolidin-2-one | - | Ensures correct identification. |

| CAS Number | 13896-06-5 | - | Universal identifier for the chemical substance. |

| Molecular Formula | C₅H₉NO₂ | Elemental Analysis | Confirms the elemental composition. |

| Molecular Weight | 115.13 g/mol | Mass Spectrometry | Essential for stoichiometric calculations. |

| Appearance | White to off-white solid or solid-liquid mixture | Visual Inspection | A significant color deviation may indicate impurities. |

| Purity (Assay) | ≥98% | HPLC, GC, or ¹H NMR | Critical for reaction performance; impurities can interfere with enolate formation or subsequent reactions. |

| Enantiomeric Excess (ee) | >99% | Chiral HPLC | The cornerstone of its function; low ee will directly translate to lower stereoselectivity in the final product. |

| Optical Rotation [α]D | Specific value (e.g., [α]D²⁰) in a specified solvent (e.g., CHCl₃) | Polarimetry | A rapid and traditional method to confirm the bulk enantiomeric purity. The sign and magnitude must match reference values. |

| Melting Point | Reported as a range | Melting Point Apparatus | A sharp melting range close to the literature value indicates high purity. |

In-House Quality Control: A Self-Validating System

Upon receipt of the material, especially when changing suppliers or scaling up a process, independent verification of its quality is paramount. This section outlines the standard protocols a researcher should employ to validate the identity and purity of (S)-4-ethyloxazolidin-2-one.

Manufacturing Process and Potential Impurities

Understanding the synthesis of the auxiliary provides insight into potential impurities. The most common route involves the cyclization of the corresponding chiral amino alcohol, (S)-2-aminobutanol, with a carbonylating agent like phosgene, a phosgene equivalent (e.g., triphosgene), or diethyl carbonate.

Caption: Synthesis of (S)-4-ethyloxazolidin-2-one.

Key potential impurities include:

-

The (R)-enantiomer: Arising from impure starting material. This is the most critical impurity as it will lead to the formation of the undesired product enantiomer.

-

Unreacted (S)-2-aminobutanol: Incomplete cyclization can leave residual starting material.

-

Solvent Residues: From the reaction or purification process.

Analytical Verification Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and assess for organic impurities.

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Expected approximate chemical shifts (δ) are: a triplet for the methyl protons (~0.9 ppm), a multiplet for the methylene protons of the ethyl group (~1.6 ppm), a multiplet for the C4 proton (~3.8-4.0 ppm), two multiplets for the C5 methylene protons (~4.2 and ~4.5 ppm), and a broad singlet for the NH proton (~5.5-6.5 ppm). Integration of these signals should correspond to the proton count (3H, 2H, 1H, 2H, 1H respectively). The absence of significant unassigned peaks confirms chemical purity.

-

¹³C NMR (125 MHz, CDCl₃): Confirms the carbon backbone. The most characteristic peak is the carbonyl carbon (C2) at ~159-160 ppm.[1]

2. Chiral High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the enantiomeric excess (ee), the most critical quality parameter.

-

Methodology: A study by Dobó et al. (2021) on the separation of oxazolidinone analogues provides a strong basis for method development.

-

Column: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns like Lux Amylose-1 or Lux Cellulose-1 are excellent starting points.

-

Mobile Phase: A polar organic mode is typically used. Isocratic elution with neat acetonitrile (ACN) or mixtures of alcohols like methanol (MeOH) and isopropanol (IPA) are common. A typical starting condition would be ACN at a flow rate of 0.5-1.0 mL/min.[5]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the oxazolidinone core has a weak chromophore.

-

Validation: The method is validated by running a racemic sample (if available) to confirm the separation of the two enantiomers and then injecting the sample to quantify the area percentage of each peak. The ee is calculated as [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

-

Application in Asymmetric Synthesis: A Practical Workflow

The primary use of (S)-4-ethyloxazolidin-2-one is as a chiral director in the formation of carbon-carbon bonds, most notably in asymmetric aldol reactions. The following section details a representative workflow.

Caption: General workflow for an Evans' asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol is adapted from the well-established Evans aldol methodology and describes the reaction of an N-acylated auxiliary with an aldehyde.

1. N-Acylation:

-

To a solution of (S)-4-ethyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 15 minutes.

-

Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude N-acyl oxazolidinone is typically purified by column chromatography.

2. Diastereoselective Aldol Addition:

-

To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or Hünig's base, 1.2 eq).

-

Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.

-

Add the aldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer and methanol. Add a mixture of methanol and 30% hydrogen peroxide to oxidize the boron species.

-

After stirring, extract the product with an organic solvent, dry, and purify by column chromatography to separate the diastereomers.

Protocol: Cleavage and Recovery of the Auxiliary

A crucial advantage of chiral auxiliaries is their potential for recovery and reuse. The most common method for cleaving the aldol adduct is hydrolysis using lithium hydroperoxide (LiOOH).

-

Procedure: Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

-

Stir the reaction vigorously at 0 °C for 2-4 hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Acidify the mixture to pH ~2-3 with aqueous HCl.

-

Extract the aqueous phase with ethyl acetate to recover the chiral β-hydroxy acid product.

-

The aqueous layer can then be basified and extracted with CH₂Cl₂ to recover the (S)-4-ethyloxazolidin-2-one auxiliary.

A critical safety note: The reaction of LiOH with H₂O₂ for auxiliary cleavage can lead to the evolution of oxygen gas.[6] This can create a hazardous pressurized and oxygen-rich atmosphere in a sealed reactor. It is essential to perform this reaction in an open or well-vented system, especially at scale.

Safety and Handling

(S)-4-ethyloxazolidin-2-one and its derivatives should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][7][8]

-

Hazards: The compound is generally classified as harmful if swallowed and may cause skin and eye irritation.[1] Avoid inhalation of dust or powder.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][7]

Always consult the most recent Safety Data Sheet (SDS) from your supplier for complete and up-to-date safety information.

Conclusion

(S)-4-ethyloxazolidin-2-one is a valuable tool for achieving high levels of stereocontrol in complex organic synthesis. Its successful application hinges on careful supplier selection, rigorous in-house quality validation, and the implementation of well-established protocols. By understanding the commercial sources, mastering the analytical techniques for quality control, and adhering to optimized reaction and safety procedures, researchers can confidently and effectively leverage this chiral auxiliary to advance their drug discovery and development programs.

References

- Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739.

- Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z. I., & Tóth, G. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.

- Robinson, R. P., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1536-1541.

- Jeong, M., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2633.

-

Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. [Link]

-

PubChem. 4-Ethyl-2-oxazolidinone. [Link]

-

Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

Sources

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. biosynth.com [biosynth.com]

- 5. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - Repository of the Academy's Library [real.mtak.hu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.ie [fishersci.ie]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Theoretical principles of chiral auxiliaries in organic synthesis

An In-Depth Technical Guide to the Theoretical Principles of Chiral Auxiliaries in Organic Synthesis

Introduction: The Imperative of Asymmetric Synthesis

In the realms of pharmaceutical development and materials science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is fundamental to function. Most biological molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. Often, only one enantiomer of a drug molecule elicits the desired therapeutic effect, while the other may be inactive or, in some cases, dangerously toxic.[1] This biological specificity necessitates methods for asymmetric synthesis, the selective production of a single enantiomer.[2]

Among the strategies developed to meet this challenge, the use of chiral auxiliaries remains a robust, reliable, and well-understood approach.[3] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.[4] After inducing the desired chirality in the substrate, the auxiliary is removed and can often be recovered for reuse.[1][4] This guide provides a detailed exploration of the core principles governing the function of chiral auxiliaries, the causal mechanisms behind their stereodirecting power, and practical methodologies for their application.

Part 1: The Core Principle—Converting Enantioselection to Diastereoselection

The fundamental strategy of a chiral auxiliary is to convert a difficult enantioselective transformation into a more manageable diastereoselective one. When a prochiral substrate reacts to form a new stereocenter, the transition states leading to the two possible enantiomers are themselves enantiomeric and thus have identical energies, resulting in a racemic mixture.

By covalently attaching a chiral auxiliary, the substrate is transformed into a chiral molecule. Now, a subsequent reaction that forms a new stereocenter will produce diastereomers. The transition states leading to these diastereomers are diastereomeric, not enantiomeric.[5] They possess different energies, allowing one pathway to be significantly favored over the other, resulting in a high diastereomeric excess (d.e.). Subsequent cleavage of the auxiliary releases the desired product in high enantiomeric excess (e.e.).[3]

This entire process can be visualized as a three-stage workflow: attachment, diastereoselective reaction, and cleavage.

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.[6]

Part 2: Mechanisms of Stereocontrol

The efficacy of a chiral auxiliary hinges on its ability to create a highly ordered and predictable steric and electronic environment around the reacting center. This is primarily achieved through two mechanisms: steric hindrance and chelation control.

Steric Hindrance: The Foundation of Facial Selectivity

The most straightforward mechanism of control involves using bulky groups on the auxiliary to physically block one face of the reactive molecule (e.g., an enolate or a dienophile).[4] This forces an incoming reagent to approach from the less hindered face. The rigid, well-defined conformation of the auxiliary is paramount for high fidelity.

Oppolzer's Camphorsultam: A classic example is Oppolzer's sultam, a camphor-derived auxiliary.[7] Its rigid bicyclic structure provides a predictable C-shape that effectively shields one face of an attached N-acryloyl group in Diels-Alder reactions, directing the dienophile to the opposite face.[8] This structural rigidity is a key reason for its reliability and widespread use.[7][9]

Chelation Control: Enforcing a Rigid Conformation

Many of the most powerful auxiliaries operate by forming a rigid, chelated transition state with a metal cation (often Li⁺ or B³⁺). This locks the conformation of the substrate-auxiliary conjugate, amplifying the steric bias and leading to exceptional levels of diastereoselectivity.

Evans' Oxazolidinone Auxiliaries: Pioneered by David A. Evans, oxazolidinones are arguably the most successful class of chiral auxiliaries, particularly for stereoselective aldol and alkylation reactions.[4][10][11] Derived from readily available amino alcohols, they function through the formation of a well-defined metal enolate.[]

In the Evans "syn" aldol reaction, a Lewis acid like dibutylboron triflate (Bu₂BOTf) is used with a mild base to generate a boron Z-enolate.[11] This enolate adopts a rigid six-membered, chair-like Zimmerman-Traxler transition state with the incoming aldehyde.[4][13] The substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valine or benzyl from phenylalanine) sterically projects outward, blocking one face of the enolate and forcing the aldehyde to coordinate and react from the opposite face, reliably producing the syn-aldol adduct.[4][11]

Caption: Logical pathway of the Evans 'syn' aldol reaction.

Myers' Pseudoephedrine Auxiliaries: Andrew Myers developed a highly effective auxiliary based on pseudoephedrine for the asymmetric alkylation of amides.[14][15] Deprotonation of the pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) generates a Z-enolate.[4][14] Crucially, the lithium cation chelates to both the enolate oxygen and the hydroxyl oxygen of the auxiliary, forming a rigid six-membered ring structure. This conformation forces the phenyl group of the auxiliary to block one face of the enolate, directing the incoming electrophile to the opposite side with high diastereoselectivity.[4][15] The addition of lithium chloride (LiCl) is often critical, as it prevents unwanted enolate aggregation and further rigidifies the transition state, enhancing selectivity.[16]

Part 3: Key Classes of Chiral Auxiliaries: A Comparative Overview

While numerous auxiliaries exist, a few classes have become the workhorses of asymmetric synthesis due to their versatility, reliability, and the commercial availability of both enantiomers.[3][5]

| Chiral Auxiliary Class | Key Progenitor | Typical Applications | Mechanism of Control | Typical Diastereoselectivity |

| Oxazolidinones | Evans | Aldol, Alkylation, Diels-Alder, Conjugate Addition | Chelation (B, Li, Ti) & Steric Hindrance | >99:1 d.r. is common[11] |

| Pseudoephedrine Amides | Myers | Alkylation (α- and α,α-), Conjugate Addition | Chelation (Li) & Steric Hindrance | >95:5 d.r.[15][16] |

| Camphorsultams | Oppolzer | Diels-Alder, Aldol, Conjugate Addition | Steric Hindrance (Rigid Bicyclic Frame) | >90:10 d.r.[7][17] |

| SAMP/RAMP Hydrazones | Enders | Alkylation of Aldehydes & Ketones | Chelation (Li) & Steric Hindrance | >95% d.e.[18] |

| tert-Butanesulfinamide | Ellman | Synthesis of Chiral Amines | Chelation & Steric Hindrance | >90:10 d.r.[4] |

Part 4: Experimental Protocols and Causality

The success of an auxiliary-based method lies in meticulous execution. The following protocols for an Evans asymmetric alkylation illustrate the causality behind each step.

Protocol: Asymmetric Allylation using an Evans Oxazolidinone[19]

Step 1: Acylation (Auxiliary Attachment)

-

Procedure: To a solution of (S)-4-benzyl-2-oxazolidinone (1 ) in dichloromethane (DCM) at 0 °C is added triethylamine (TEA), followed by propionyl chloride. The reaction is stirred until completion.

-

Causality: The oxazolidinone is acylated to form the N-propionyl imide (2 ), the substrate for the key stereoselective reaction. TEA is a non-nucleophilic base that scavenges the HCl byproduct. While stronger bases like n-BuLi can be used, this milder method avoids potential side reactions.[19]

Step 2: Enolate Formation and Alkylation (Diastereoselective Reaction)

-

Procedure: The N-propionyl imide (2 ) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) is added slowly to form the sodium enolate. After stirring, allyl bromide is added, and the reaction is allowed to warm slowly to room temperature.

-

Causality:

-

Anhydrous THF & -78 °C: These conditions are critical to ensure the stability of the highly reactive enolate and prevent proton exchange with trace water, which would quench the reaction.

-

NaHMDS: This strong, non-nucleophilic base cleanly deprotonates the α-carbon without attacking the carbonyl groups. The bulky nature of the base can also influence the geometry of the resulting enolate.

-

Facial Selectivity: The sodium cation chelates to the two carbonyl oxygens, creating a rigid Z-enolate. The benzyl group at C4 of the auxiliary sterically blocks the si-face of the enolate, forcing the allyl bromide to attack from the re-face, yielding the desired diastereomer.[4]

-

Step 3: Auxiliary Cleavage (Product Release & Auxiliary Recovery)

-

Procedure: The alkylated product (3 ) is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C. The reaction is stirred until the starting material is consumed.

-

Causality:

-

LiOH/H₂O₂: This combination generates the lithium hydroperoxide anion (LiOOH), which is the active nucleophile.[20] LiOOH selectively attacks the more accessible exocyclic imide carbonyl, which is desired.[21][22]

-

Selectivity Explained: Using LiOH alone can lead to competitive attack at the endocyclic (oxazolidinone ring) carbonyl, resulting in destruction of the auxiliary.[19][21] The hydroperoxide anion is a softer nucleophile and preferentially attacks the exocyclic carbonyl, leading to clean cleavage of the desired carboxylic acid and recovery of the intact auxiliary.[21][22] This is a prime example of how a subtle reagent choice dictates the outcome and efficiency of the entire sequence.

-

Conclusion: The Enduring Role of Chiral Auxiliaries

While asymmetric catalysis has emerged as a more atom-economical alternative, chiral auxiliaries remain indispensable in the synthetic chemist's toolkit. Their broad substrate scope, high and predictable levels of stereocontrol, and the ability to physically separate diastereomeric products make them exceptionally reliable.[3][4] For early-phase drug development and complex natural product synthesis, where securing enantiopure material in a time-efficient manner is paramount, the stoichiometric use of a chiral auxiliary is often the most practical and robust strategy.[4][10] The continued development of new auxiliaries and more efficient cleavage and recycling protocols ensures their relevance for years to come.[9]

References

-

Myers, A. G. et al. (1997). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 119(28), 6496–6511. Available at: [Link]

-

Oreate AI Blog (2024). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Available at: [Link]

-

Wikipedia. Chiral auxiliary. Available at: [Link]

-

Diaz-Muñoz, G. et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]

-

Chain, W. J. et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(21), 5222-5224. Available at: [Link]

-

ResearchGate. Methods for cleavage of chiral auxiliary. Available at: [Link]

-

Reddy, K. L. et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. Available at: [Link]

-

Chow, K. H. et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. Available at: [Link]

-

DeRatt, L. A. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1476-1483. Available at: [Link]

-

Fiveable. Chiral Auxiliaries Definition. Available at: [Link]

-

Wikipedia. Camphorsultam. Available at: [Link]

-

UQ eSpace. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available at: [Link]

-

Organic Chemistry Explained (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

-

Thieme Chemistry. Chiral Auxiliaries - Principles and Recent Applications. Available at: [Link]

-

Deadman, B. J. et al. (2016). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 7, 3413-3419. Available at: [Link]

-

University of Calgary. Asymmetric Synthesis. Available at: [Link]

-

Reddy, K. L. et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340. Available at: [Link]

-

Ennis, D. S. & Richardson, J. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 80(11), 1334. Available at: [Link]

-

Labidi, A. & Yacin-Ali, A. (2022). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. Available at: [Link]

-

Maji, R. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7, 51743-51764. Available at: [Link]

-

SynArchive. Myers Asymmetric Alkylation. Available at: [Link]

-

University of York. Asymmetric Synthesis course material. Available at: [Link]

-

Chemistry For Everyone (2024). What Are Chiral Auxiliaries? YouTube. Available at: [Link]

-

Cuevas, G. & Garcı́a, J. M. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). Available at: [Link]

-

ResearchGate. Chiral Auxiliaries — Principles and Recent Applications. Available at: [Link]

-

Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions. Available at: [Link]

-

Cuevas, G. & Garcı́a, J. M. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]

-

Chem-Station. Evans Aldol Reaction. Available at: [Link]

-

Saito, S. & Yamamoto, H. (1998). Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary. Angewandte Chemie International Edition, 37(24), 3378-3381. Available at: [Link]

-

Michigan State University Department of Chemistry. Asymmetric Induction. Available at: [Link]

-

Semantic Scholar. Chiral Auxiliaries — Principles and Recent Applications. Available at: [Link]

-

SciSpace. Chiral Auxiliaries in Polymer‐Supported Organic Synthesis. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. york.ac.uk [york.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Camphorsultam - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. youtube.com [youtube.com]

- 14. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 15. synarchive.com [synarchive.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. chemistry.williams.edu [chemistry.williams.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. UQ eSpace [espace.library.uq.edu.au]

- 22. connectsci.au [connectsci.au]

Solubility and stability of (S)-4-ethyloxazolidin-2-one in common solvents

An In-depth Technical Guide to the Solubility and Stability of (S)-4-ethyloxazolidin-2-one

Introduction: The Role of (S)-4-ethyloxazolidin-2-one in Modern Synthesis

(S)-4-ethyloxazolidin-2-one is a prominent member of the class of chiral auxiliaries developed by David A. Evans. These auxiliaries are powerful tools in asymmetric synthesis, enabling chemists to control the stereochemical outcome of reactions with a high degree of precision. Specifically, (S)-4-ethyloxazolidin-2-one is employed to direct stereoselective alkylations, aldol additions, and other carbon-carbon bond-forming reactions, making it an indispensable reagent in the synthesis of complex molecules, particularly in the field of drug development and natural product synthesis.

The efficacy of any chemical reagent in a synthetic workflow is fundamentally tied to its physical and chemical properties. For process chemists, formulation scientists, and researchers, a thorough understanding of the solubility and stability of (S)-4-ethyloxazolidin-2-one is not merely academic; it is a prerequisite for developing robust, scalable, and reproducible synthetic protocols. Inconsistent solubility can lead to variable reaction rates and yields, while unforeseen degradation can compromise the purity and stereochemical integrity of the final product.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility and stability characteristics of (S)-4-ethyloxazolidin-2-one. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides field-proven methodologies for researchers to validate these properties within their own laboratory settings.

Physicochemical Properties of (S)-4-ethyloxazolidin-2-one

A foundational understanding begins with the key physicochemical properties of the molecule. These parameters influence its behavior in different solvent systems and its inherent stability.

| Property | Value | Reference |

| IUPAC Name | (4S)-4-ethyl-1,3-oxazolidin-2-one | PubChem |

| Molecular Formula | C₅H₉NO₂ | [1][2] |

| Molecular Weight | 115.13 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Topological Polar Surface Area | 38.3 Ų | [2] |

| Computed XLogP3-AA | 0.7 | [2] |

Note: Data corresponds to the (R)-enantiomer or racemic mixture where specific (S)-enantiomer data is not available; these non-chiral properties are identical.[1][2]

Solubility Profile: A Guide to Solvent Selection

The solubility of (S)-4-ethyloxazolidin-2-one is governed by its molecular structure: a polar oxazolidinone ring and a short, nonpolar ethyl group. This duality allows for solubility in a range of common organic solvents. While a comprehensive, publicly available dataset of quantitative solubility across numerous solvents is limited, its structural characteristics and empirical observations from synthetic applications provide a strong qualitative understanding.

Qualitative Solubility

(S)-4-ethyloxazolidin-2-one is generally soluble in a wide array of common organic solvents used in synthesis, including:

-